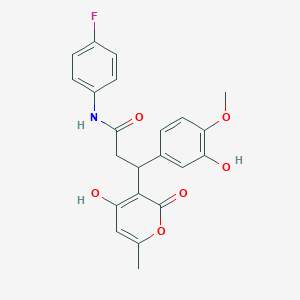![molecular formula C19H19N5O3 B11037757 5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11037757.png)
5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, a morpholine ring, and a 4-methylphenyl group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine.
Attachment of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the pyrido[2,3-d]pyrimidine core is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、特にモルホリン環または4-メチルフェニル基で、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、カルボニトリル基を第一アミンに変換するために実行できます。
置換: この化合物は、特に電子求引基によって活性化された位置で、求核置換反応に参加できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、その他の強力な酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒水素化。
置換: ハロゲン化中間体、アミンやチオールなどの求核剤、ジクロロメタンやエタノールなどの適切な溶媒。
主な生成物
酸化: カルボン酸やケトンなどの酸化された誘導体。
還元: 第一アミンなどの還元された誘導体。
置換: 元の置換基をさまざまな官能基に置き換えた置換された誘導体。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応機構の探求と、新しい合成方法の開発が可能になります。
生物学
生物学研究において、この化合物は、酵素相互作用、受容体結合、細胞取り込みメカニズムを研究するためのプローブとして役立つ可能性があります。その構造的特徴は、生物学的経路と分子標的を調査するための候補としています。
医学
医薬品化学において、5-(4-メチルフェニル)-2-(モルホリン-4-イル)-4,7-ジオキソ-3,4,5,6,7,8-ヘキサヒドロピリド[2,3-d]ピリミジン-6-カルボニトリルは、潜在的な治療効果について調べることができます。それは特定の酵素または受容体の阻害剤またはモジュレーターとして作用する可能性があり、創薬の候補となります。
産業
産業部門では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用される可能性があります。その化学的安定性と反応性は、さまざまな産業用途に適しています。
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素、受容体、または核酸などの分子標的に相互作用する可能性があります。モルホリン環とピリド[2,3-d]ピリミジンコアの存在は、タンパク質の活性部位またはアロステリック部位への潜在的な結合を示唆し、その活性と機能に影響を与えます。
6. 類似化合物の比較
類似化合物
5-(4-メチルフェニル)-2-(ピペリジン-4-イル)-4,7-ジオキソ-3,4,5,6,7,8-ヘキサヒドロピリド[2,3-d]ピリミジン-6-カルボニトリル: モルホリン環ではなくピペリジン環を含む同様の構造。
5-(4-メチルフェニル)-2-(モルホリン-4-イル)-4,7-ジオキソ-3,4,5,6,7,8-ヘキサヒドロキナゾリン-6-カルボニトリル: ピリド[2,3-d]ピリミジンコアではなくキナゾリンコアを含む同様の構造。
ユニークさ
5-(4-メチルフェニル)-2-(モルホリン-4-イル)-4,7-ジオキソ-3,4,5,6,7,8-ヘキサヒドロピリド[2,3-d]ピリミジン-6-カルボニトリルのユニークさは、官能基と構造的特徴の特定の組み合わせにあります。モルホリン環、ピリド[2,3-d]ピリミジンコア、および4-メチルフェニル基の存在は、さまざまな科学的および産業的用途に貴重な化合物にする、独自の化学的特性と反応性パターンを提供します。
類似化合物との比較
Similar Compounds
5-(4-Methylphenyl)-2-(piperidin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydroquinazoline-6-carbonitrile: Similar structure but with a quinazoline core instead of a pyrido[2,3-d]pyrimidine core.
Uniqueness
The uniqueness of 5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile lies in its specific combination of functional groups and structural features. The presence of the morpholine ring, the pyrido[2,3-d]pyrimidine core, and the 4-methylphenyl group provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C19H19N5O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
5-(4-methylphenyl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C19H19N5O3/c1-11-2-4-12(5-3-11)14-13(10-20)17(25)21-16-15(14)18(26)23-19(22-16)24-6-8-27-9-7-24/h2-5,13-14H,6-9H2,1H3,(H2,21,22,23,25,26) |
InChIキー |
ABBZESSWESCGBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C(C(=O)NC3=C2C(=O)NC(=N3)N4CCOCC4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-4-{[4-(4H-1,2,4-triazol-4-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11037674.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037682.png)


![ethyl 2,5-dioxo-4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11037694.png)

![N-[(E)-amino{[(2E)-6-ethyl-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide](/img/structure/B11037703.png)
![6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11037712.png)
![Methyl 7-amino-1-(2-methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11037713.png)

![1-(4-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11037723.png)
![1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B11037724.png)
![1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11037729.png)
![Ethyl 4-({[2-(4-benzylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11037744.png)
